2-溴-1-(4-异丁基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

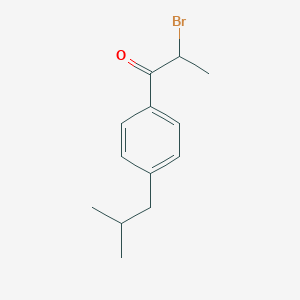

2-Bromo-1-(4-isobutylphenyl)propan-1-one, also known as 2-Bromo-1-phenyl-2-isobutylpropane, is an organic compound belonging to the class of brominated aromatic compounds. It is a colorless liquid with a faint, characteristic odor. It is used in the synthesis of various pharmaceuticals, as well as in the production of dyes and fragrances. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a solvent for the extraction of organic compounds.

科学研究应用

有机化合物的溴化反应

- 已经研究了溴-4-异丁氧基苯基羰基硫脲在有机化合物的溴化反应中的作用。在不同条件下探索了2,3-二芳基环戊-2-烯-1-酮的溴化反应,表明根据所使用的溴化试剂和溶剂,在不同位置引入溴原子。这种方法对于合成溴取代的2-环戊-1-酮及其类似物,这些在有机合成和各种有用物质制备中是重要的合成子(Shirinian et al., 2012)。

光学和电子性质

- 已经研究了该化合物的衍生物的三阶非线性光学性质,表明其在光学器件应用中具有潜力,如光限幅器和开关。这对于特定的丙烷肼衍生物尤为重要(Naseema et al., 2012)。

- 对各种卡宾酮的X射线结构和计算研究包括2-溴-1-(4-异丁基苯基)丙酮的类似物。这些研究有助于理解相关化合物的分子结构和电子性质(Nycz et al., 2011)。

手性富集化合物的合成

- 已经开发了使用来自2-溴苯酚或溴化吡啶衍生物的外消旋胺和前手性酮的酶策略。这种方法对于合成手性富集的1-[2-溴(杂)芳氧基]丙酮-2-胺,这是抗菌剂如左氧氟沙星的前体,具有重要价值(Mourelle-Insua et al., 2016)。

抗菌应用

- 取代苯基氮杂环丙烷,包括2-溴-1-(4-异丁基苯基)丙酮的衍生物,显示出作为抗菌剂的潜力。这项研究有助于开发用于对抗微生物感染的新药(Doraswamy & Ramana, 2013)。

杂环衍生物研究

- 已经研究了基于溴的噻吩香豆素衍生物,包括1-(3-溴-2-噻吩基)-3-[4-(二甲基氨基)苯基]丙-2-烯-1-酮,用于各种性质的研究,如光谱学、量子化学以及作为单胺氧化酶抑制剂的潜力(Ramesh et al., 2020)。

安全和危害

The safety data sheet for “2-Bromo-1-(4-isobutylphenyl)propan-1-one” indicates that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

作用机制

Target of Action

This compound is primarily used for research purposes .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .

生化分析

Biochemical Properties

2-Bromo-1-(4-isobutylphenyl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 2-Bromo-1-(4-isobutylphenyl)propan-1-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Bromo-1-(4-isobutylphenyl)propan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in detoxification and stress responses . The compound’s ability to interact with cytochrome P450 enzymes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-1-(4-isobutylphenyl)propan-1-one change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Bromo-1-(4-isobutylphenyl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including damage to the liver and kidneys . Threshold effects are also noted, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

2-Bromo-1-(4-isobutylphenyl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 2-Bromo-1-(4-isobutylphenyl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to certain proteins can affect its distribution and overall bioavailability .

Subcellular Localization

The subcellular localization of 2-Bromo-1-(4-isobutylphenyl)propan-1-one is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s effectiveness and its interactions with other biomolecules .

属性

IUPAC Name |

2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGMFVCPJFHTRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)

![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)